2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide
CAS No.: 1110979-76-4
Cat. No.: VC4693264
Molecular Formula: C26H31ClN4O3
Molecular Weight: 483.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1110979-76-4 |
|---|---|
| Molecular Formula | C26H31ClN4O3 |
| Molecular Weight | 483.01 |
| IUPAC Name | 2-[2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-dipropylacetamide |
| Standard InChI | InChI=1S/C26H31ClN4O3/c1-4-12-29(13-5-2)25(33)17-31-21-9-7-6-8-20(21)28-26(31)18-14-24(32)30(16-18)22-15-19(27)10-11-23(22)34-3/h6-11,15,18H,4-5,12-14,16-17H2,1-3H3 |
| Standard InChI Key | DYMICNJNBIOQLC-UHFFFAOYSA-N |
| SMILES | CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Introduction
The compound 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide is a complex organic molecule that has garnered attention for its potential pharmacological applications. This compound is characterized by its unique structural features, which include a benzodiazole moiety and a pyrrolidine derivative, suggesting possible interactions with biological targets relevant in various therapeutic contexts.
Synthesis and Mechanism of Action
The synthesis of such complex organic molecules typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. The proposed mechanism of action for similar compounds often involves the modulation of biological pathways, such as the inhibition of phosphodiesterase enzymes, which can lead to increased levels of cyclic nucleotides within cells, influencing signaling pathways.
Potential Applications
Compounds with similar structures have been explored for their potential antineoplastic, anti-inflammatory, or neuroprotective activities. These applications are based on the presence of specific functional groups that can interact with biological systems.
Related Compounds and Research Findings
-
Ethyl 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate (CAS#: 890639-21-1): This compound has a molecular weight of 427.9 g/mol and a molecular formula of C22H22ClN3O4 .
-
2-Chloro-1-(5-chloro-2-methoxyphenyl)pyrrole: This compound has a molecular weight of 242.10 g/mol and is used in various organic syntheses .
-
N-(5-chloro-2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: This compound exhibits a molecular weight of 380.8 g/mol and is explored for its pharmacological properties .
Data Table for Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume